

# 2-Bromo-5-iodopyridin-3-amine CAS number

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## Compound of Interest

Compound Name: 2-Bromo-5-iodopyridin-3-amine

Cat. No.: B1372190

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An In-depth Technical Guide to **2-Bromo-5-iodopyridin-3-amine** (CAS: 1138444-06-0)

## Introduction

**2-Bromo-5-iodopyridin-3-amine** is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its structure is characterized by a pyridine ring substituted with three distinct functional groups: a bromine atom at the 2-position, an iodine atom at the 5-position, and an amine group at the 3-position. This unique arrangement of reactive sites allows for sequential and site-selective modifications, making it a valuable scaffold for the construction of complex molecular architectures.

The strategic placement of two different halogen atoms (bromine and iodine) with differential reactivity, alongside a nucleophilic amino group, provides chemists with a powerful tool for generating diverse libraries of compounds for biological screening. This guide provides a comprehensive overview of the technical details of **2-Bromo-5-iodopyridin-3-amine**, including its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and scientists in drug development.

It is important to note that while the CAS number for **2-Bromo-5-iodopyridin-3-amine** is 1138444-06-0, much of the published literature focuses on its isomer, 2-Amino-5-bromo-3-iodopyridine (CAS: 381233-96-1).<sup>[1][2][3][4][5]</sup> This guide will primarily focus on the requested 3-amino isomer, but will draw upon data from the more extensively studied 2-amino isomer to illustrate key principles of synthesis and reactivity where specific data is limited.

## Physicochemical Properties and Characterization

The fundamental properties of **2-Bromo-5-iodopyridin-3-amine** are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

Property	Value	Source
CAS Number	1138444-06-0	
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrIN <sub>2</sub>	
Molecular Weight	298.91 g/mol	
Appearance	Solid (predicted)	
InChI Key	ZOBJZYQEHPMUKG-UHFFFAOYSA-N	
SMILES	<chem>Nc1cc(I)cnc1Br</chem>	

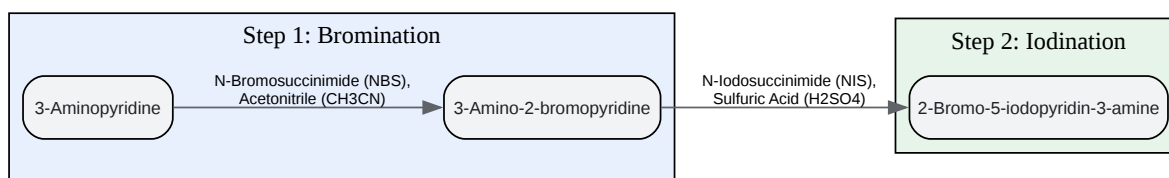
### Spectroscopic Characterization:

While specific spectra for **2-Bromo-5-iodopyridin-3-amine** are not widely published, its structure can be unequivocally confirmed using standard analytical techniques:

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as a broad signal for the amine (-NH<sub>2</sub>) protons. For the closely related isomer, 3-amino-5-bromo-2-iodopyridine, the aromatic protons appear as doublets at  $\delta$  7.16 and  $\delta$  7.67 ppm, with the amine protons as a singlet at  $\delta$  5.65 ppm.<sup>[6]</sup>
- <sup>13</sup>C NMR:** The carbon NMR spectrum would display five signals corresponding to the carbon atoms of the pyridine ring.
- Mass Spectrometry (MS):** The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br) and iodine (<sup>127</sup>I) isotopes, confirming the elemental composition.

## Synthesis and Manufacturing

The synthesis of multi-substituted pyridines often requires a carefully planned multi-step sequence to ensure correct regiochemistry. A plausible synthetic route to **2-Bromo-5-iodopyridin-3-amine** can be adapted from established methods for the synthesis of related halo-aminopyridines. The following protocol is a proposed pathway starting from 3-aminopyridine.



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## Proposed Synthetic Pathway

### Step 1: Bromination of 3-Aminopyridine

The first step involves the selective bromination of 3-aminopyridine at the 2-position. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). Position 2 is sterically less hindered and electronically favored for bromination.

- Protocol:
  - Dissolve 3-aminopyridine in a suitable solvent such as acetonitrile.
  - Cool the solution in an ice bath to 0-5 °C.
  - Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature.
  - Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
  - Quench the reaction with a solution of sodium thiosulfate.

- Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 3-amino-2-bromopyridine.

Causality: The use of NBS provides a source of electrophilic bromine under mild conditions, which is crucial for achieving selective monobromination and avoiding over-bromination.

Acetonitrile is a common polar aprotic solvent for such reactions.

### Step 2: Iodination of 3-Amino-2-bromopyridine

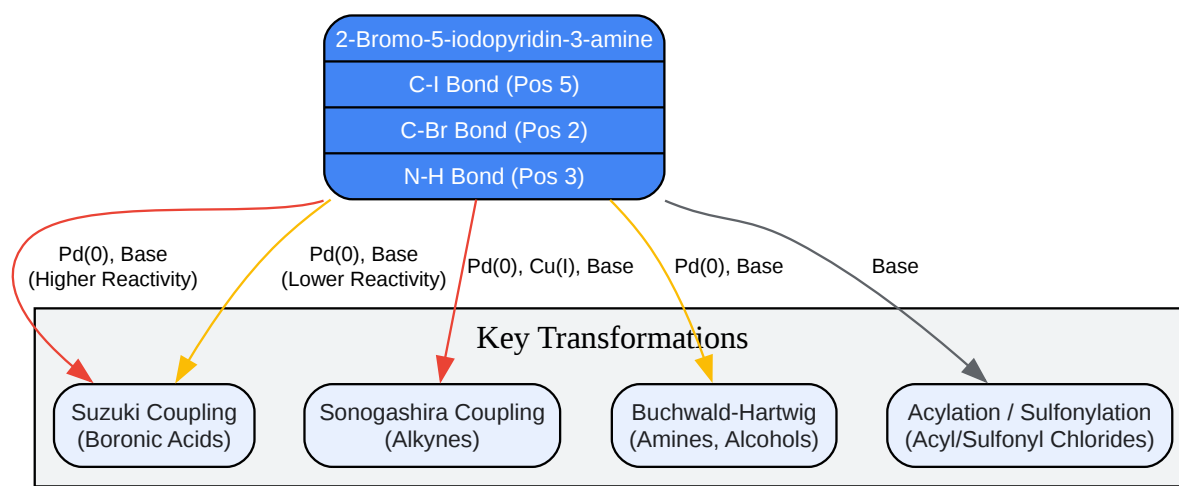
The second step is the iodination at the 5-position. The existing amino and bromo substituents will direct the incoming electrophilic iodine. The 5-position is para to the activating amino group, making it susceptible to electrophilic substitution.

- Protocol:
  - Dissolve 3-amino-2-bromopyridine in concentrated sulfuric acid and cool in an ice bath.
  - Slowly add one equivalent of N-Iodosuccinimide (NIS).
  - Allow the reaction to stir at room temperature for several hours. A similar reaction for a related compound required 3 hours.[\[6\]](#)
  - Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonia) to a pH of 8-9.[\[3\]](#)[\[7\]](#)
  - The product will precipitate out of the solution. Collect the solid by filtration.
  - Wash the solid with cold water and dry under vacuum.
  - Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **2-Bromo-5-iodopyridin-3-amine**.[\[3\]](#)

Causality: NIS in strong acid is a potent electrophilic iodinating agent. The strong acid protonates the pyridine nitrogen, further activating the ring towards electrophilic attack.

# Chemical Reactivity and Applications in Drug Development

The synthetic utility of **2-Bromo-5-iodopyridin-3-amine** stems from the orthogonal reactivity of its functional groups. This allows for a programmed, step-wise elaboration of the molecular scaffold.



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## Differential Reactivity and Key Coupling Reactions

- Palladium-Catalyzed Cross-Coupling: The C-I and C-Br bonds are excellent handles for transition metal-catalyzed cross-coupling reactions.
  - C-I Bond Reactivity: The carbon-iodine bond is more reactive than the carbon-bromine bond in oxidative addition to Palladium(0) catalysts. This allows for selective functionalization at the 5-position. Reactions like Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Heck couplings can be performed preferentially at this site.
  - C-Br Bond Reactivity: Following the reaction at the iodo-position, the C-Br bond at the 2-position can be targeted for a second cross-coupling reaction, often under more forcing conditions (e.g., different ligand, higher temperature). This site is particularly useful for Buchwald-Hartwig aminations or Suzuki couplings.

- **Amino Group Functionalization:** The amino group at the 3-position can undergo standard reactions such as acylation, sulfonylation, or alkylation. It can also be used as a directing group in certain metal-catalyzed C-H activation reactions.

This multi-faceted reactivity makes **2-Bromo-5-iodopyridin-3-amine** a valuable intermediate for synthesizing complex heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs). Pyridine derivatives are found in drugs for a wide range of conditions, from cancer to infectious diseases.<sup>[3]</sup>

## Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling **2-Bromo-5-iodopyridin-3-amine**. While a specific safety data sheet (SDS) for this exact isomer is not widely available, data from closely related compounds provide a strong basis for hazard assessment.

Hazard Identification (based on analogous compounds):

- **Acute Toxicity:** Harmful if swallowed, in contact with skin, or if inhaled.<sup>[4][8]</sup>
- **Skin Irritation:** Causes skin irritation.<sup>[4][8]</sup>
- **Eye Irritation:** Causes serious eye damage or irritation.<sup>[4][8]</sup>
- **Respiratory Irritation:** May cause respiratory irritation.<sup>[4][8]</sup>

Recommended Handling Procedures:

- **Personal Protective Equipment (PPE):** Wear protective gloves, chemical safety goggles, and a lab coat.<sup>[9][10]</sup>
- **Ventilation:** Use only in a well-ventilated area, preferably in a chemical fume hood.<sup>[9][11]</sup> Avoid breathing dust.<sup>[10][12]</sup>
- **Handling:** Avoid contact with skin, eyes, and clothing.<sup>[9]</sup> Wash hands thoroughly after handling.<sup>[11]</sup>

- Spills: In case of a spill, remove all ignition sources. For minor spills, use dry clean-up procedures and avoid generating dust.[9] Collect the material in a suitable, labeled container for disposal.[9]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
- Keep away from incompatible materials such as strong oxidizing agents.[9][12]

## Conclusion

**2-Bromo-5-iodopyridin-3-amine** is a highly functionalized pyridine building block with significant potential in synthetic and medicinal chemistry. Its key value lies in the orthogonal reactivity of its three functional groups, which enables the programmed and selective synthesis of complex target molecules. While detailed literature on this specific isomer is emerging, the principles of its synthesis and reactivity can be reliably inferred from established pyridine chemistry and data on its isomers. For researchers and drug development professionals, this compound represents a valuable starting material for the creation of novel chemical entities with potential therapeutic applications.

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